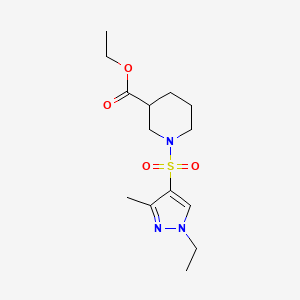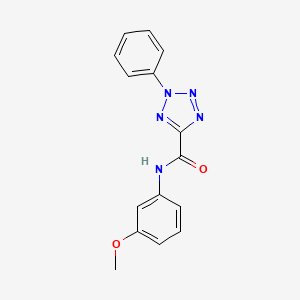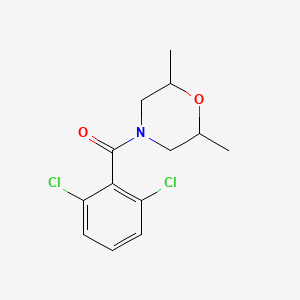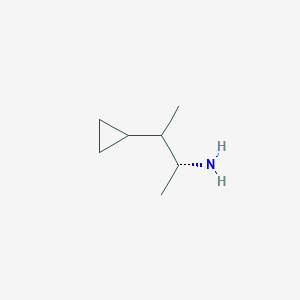
2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It has a molecular weight of 186.68 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 186.68 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Structural Characterization and Polymorphism
Böck et al. (2020) studied the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and its derived 2-aminothiazoles. This research highlights the importance of understanding the crystal and molecular structures of compounds related to 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride, particularly in terms of their polymorphism and intermolecular hydrogen bonding patterns (Böck et al., 2020).
2. Synthesis and Structure of Metal Complexes
The synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, including derivatives of 4-methylpyridin-2-yl, were explored by Noor et al. (2006). This research is relevant for understanding how compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride can be used in the synthesis of metal complexes, particularly in the context of catalysis and material science (Noor et al., 2006).
3. Role in Palladium-Catalyzed Reactions
Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, utilizing 4-methylpyridin-2-amine. Their findings contribute to the understanding of transition metal-catalyzed hydrolysis, which is significant for various chemical synthesis processes, including those involving derivatives of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride (Ahmad et al., 2019).
4. Corrosion Inhibition
The inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion was studied by Mert et al. (2014). This research is relevant for industrial applications where corrosion resistance is critical, and it demonstrates the potential use of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride derivatives as corrosion inhibitors (Mert et al., 2014).
5. Catalysis and Ligand Design
Research on group 10 metal aminopyridinato complexes by Deeken et al. (2006) is significant for understanding the role of compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride in catalysis. This study highlights the synthesis and applications of these complexes in aryl-Cl activation and hydrosilane polymerization, emphasizing the versatility of aminopyridine-based ligands (Deeken et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” are not available, research into similar compounds suggests potential areas of interest. For example, imidazole derivatives have been studied for their broad range of chemical and biological properties, suggesting potential for the development of new drugs .
Propriétés
IUPAC Name |
2-(4-methylpyridin-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAVWJEKAUONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)

![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)





